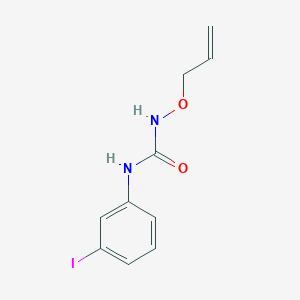
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the central nervous system, making it an important tool for neuroscientists and researchers.
Mécanisme D'action
The mechanism of action of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide involves its ability to block the activity of the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor in the brain. This receptor is involved in the transmission of signals between neurons, and blocking its activity can have significant effects on brain function. Specifically, blocking the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor can lead to a decrease in the release of neurotransmitters such as glutamate, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide are complex and varied. Some of the effects that have been observed in animal studies include a decrease in glutamate release, a decrease in the activity of certain enzymes in the brain, and a decrease in the amount of oxygen that is consumed by the brain. These effects can have significant implications for brain function and may be useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide in lab experiments is its potency as an 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist. This means that even small amounts of the compound can have significant effects on brain function, which can be useful in studying the mechanisms of certain neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide. Some of the areas that may be of particular interest include:
- Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
- Exploring the potential use of this compound in combination with other drugs to enhance its effects or reduce its toxicity.
- Investigating the long-term effects of this compound on brain function and behavior.
- Developing new synthesis methods for this compound that are more efficient or environmentally friendly.
Conclusion:
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide is a potent 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist that has been extensively studied for its potential therapeutic applications. While there are some limitations to its use in lab experiments, its potency and potential benefits make it an important tool for neuroscientists and researchers. There are many potential future directions for research on this compound, and it will be interesting to see how it is used in the coming years to further our understanding of brain function and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide involves a series of chemical reactions. The starting material is 4,4'-dichloro-2'-methoxy-5'-methylbenzanilide, which is then reacted with nitric acid to form 3-nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide. The final product is then purified using various techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide has been extensively studied for its potential use in the field of neuroscience. It has been shown to be a potent 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist, which means that it can block the activity of the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor in the brain. This receptor is involved in many important processes, including learning and memory, so blocking its activity can have significant effects on brain function.
Propriétés
Nom du produit |
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide |
|---|---|
Formule moléculaire |
C15H12Cl2N2O4 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-5-12(14(23-2)7-11(8)17)18-15(20)9-3-4-10(16)13(6-9)19(21)22/h3-7H,1-2H3,(H,18,20) |
Clé InChI |
INECVQYBIDZALX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)
